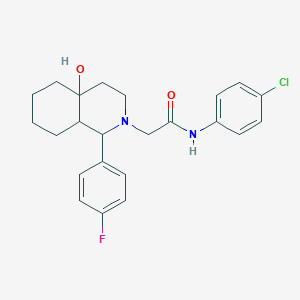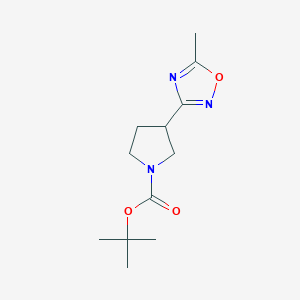
(2S)-2-(4-fluorophenyl)-4-(2-phenylethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(4-Fluorphenyl)-4-(2-Phenylethyl)morpholin ist eine organische Verbindung, die zur Klasse der Morpholin-Derivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Fluorphenylgruppe und einer Phenylethylgruppe aus, die an den Morpholinring gebunden sind.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2S)-2-(4-Fluorphenyl)-4-(2-Phenylethyl)morpholin beinhaltet typischerweise die folgenden Schritte:
Ausgangsstoffe: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsstoffe, wie z. B. 4-Fluorbenzaldehyd und 2-Phenylethylamin.
Bildung eines Zwischenprodukts: Der erste Schritt beinhaltet die Kondensation von 4-Fluorbenzaldehyd mit 2-Phenylethylamin zur Bildung eines Imin-Zwischenprodukts.
Cyclisierung: Das Imin-Zwischenprodukt unterliegt einer Cyclisierung mit Morpholin unter bestimmten Reaktionsbedingungen, wie z. B. dem Vorhandensein eines Katalysators und einer kontrollierten Temperatur, um das gewünschte Produkt zu bilden.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von (2S)-2-(4-Fluorphenyl)-4-(2-Phenylethyl)morpholin große Batch- oder kontinuierliche Durchflussverfahren umfassen. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Häufige Techniken umfassen die Verwendung von automatisierten Reaktoren, präziser Temperaturregelung und effizienten Reinigungsmethoden.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-fluorophenyl)-4-(2-phenylethyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 2-phenylethylamine.
Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with 2-phenylethylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with morpholine under specific reaction conditions, such as the presence of a catalyst and controlled temperature, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of automated reactors, precise temperature control, and efficient purification methods.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2S)-2-(4-Fluorphenyl)-4-(2-Phenylethyl)morpholin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.
Substitution: Die Fluorphenylgruppe kann Substitutionsreaktionen mit Nukleophilen eingehen, was zur Bildung substituierter Produkte führt.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(4-Fluorphenyl)-4-(2-Phenylethyl)morpholin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (2S)-2-(4-Fluorphenyl)-4-(2-Phenylethyl)morpholin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu physiologischen Effekten führt. Detaillierte Studien sind erforderlich, um die genauen molekularen Zielstrukturen und Signalwege zu klären, die beteiligt sind.
Wirkmechanismus
The mechanism of action of (2S)-2-(4-fluorophenyl)-4-(2-phenylethyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (2S)-2-(4-Chlorphenyl)-4-(2-Phenylethyl)morpholin
- (2S)-2-(4-Bromphenyl)-4-(2-Phenylethyl)morpholin
- (2S)-2-(4-Methylphenyl)-4-(2-Phenylethyl)morpholin
Einzigartigkeit
(2S)-2-(4-Fluorphenyl)-4-(2-Phenylethyl)morpholin ist aufgrund des Vorhandenseins des Fluoratoms im Phenylring einzigartig, das seine chemischen und biologischen Eigenschaften erheblich beeinflussen kann. Das Fluoratom kann die Stabilität, Lipophilie und Bindungsaffinität der Verbindung zu molekularen Zielstrukturen verbessern, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
CAS-Nummer |
920798-55-6 |
|---|---|
Molekularformel |
C18H20FNO |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
(2S)-2-(4-fluorophenyl)-4-(2-phenylethyl)morpholine |
InChI |
InChI=1S/C18H20FNO/c19-17-8-6-16(7-9-17)18-14-20(12-13-21-18)11-10-15-4-2-1-3-5-15/h1-9,18H,10-14H2/t18-/m1/s1 |
InChI-Schlüssel |
ATYSBHOIRIIHPF-GOSISDBHSA-N |
Isomerische SMILES |
C1CO[C@H](CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Kanonische SMILES |
C1COC(CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanamine](/img/structure/B12625109.png)
![1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione](/img/structure/B12625114.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile](/img/structure/B12625117.png)
![5-(3-Methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12625121.png)
![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12625129.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide](/img/structure/B12625136.png)
![2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-1-(piperidin-1-yl)ethanone](/img/structure/B12625138.png)
![3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one](/img/structure/B12625150.png)
![N-[(2-Methylaziridin-1-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B12625154.png)

![4'-(2-Butoxyethoxy)-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12625175.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine](/img/structure/B12625180.png)


